molecular formula C9H8ClN3 B1583878 7-Chloro-4-hydrazinoquinoline CAS No. 23834-14-2

7-Chloro-4-hydrazinoquinoline

Cat. No.: B1583878
CAS No.: 23834-14-2
M. Wt: 193.63 g/mol
InChI Key: TWJRTPKEHPDDPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-4-hydrazinoquinoline is a chemical compound with the molecular formula C₉H₈ClN₃ It is a derivative of quinoline, a heterocyclic aromatic organic compound

Scientific Research Applications

Safety and Hazards

7-Chloro-4-hydrazinoquinoline is classified as having acute toxicity (Category 4) for oral, dermal, and inhalation exposure. It can cause skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .

Mechanism of Action

Target of Action

It’s known that 7-chloro-4-hydrazinoquinoline and its derivatives have shown significant antimicrobial activity . This suggests that the compound likely targets key proteins or enzymes in microbial organisms, disrupting their normal function.

Mode of Action

This compound interacts with its targets through a process known as nucleophilic aromatic substitution reaction . This reaction involves the replacement of a chlorine atom in the this compound molecule with a nucleophile, leading to the formation of new compounds known as Schiff bases . These Schiff bases are known to exhibit biocidal activity .

Biochemical Pathways

Given its antimicrobial activity, it can be inferred that this compound likely interferes with essential biochemical pathways in microbial organisms, leading to their death or inhibition of growth .

Result of Action

The result of the action of this compound is the inhibition of microbial growth or the killing of microbial organisms . This is achieved through the compound’s interaction with its targets and its interference with essential biochemical pathways in these organisms .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound needs to be handled in a well-ventilated place to prevent the formation of dust and aerosols . Additionally, the compound’s efficacy could potentially be influenced by factors such as temperature, pH, and the presence of other substances in its environment.

Biochemical Analysis

Biochemical Properties

7-Chloro-4-hydrazinoquinoline plays a significant role in biochemical reactions, particularly in the formation of Schiff base hydrazone ligands . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of N′-(E)-heteroaromatic-isonicotinohydrazide derivatives and 7-chloro-4-quinolinylhydrazone derivatives . These interactions involve the formation of coordination complexes with transition metals such as Cu(II), Co(II), Mn(II), Fe(II), and UO2(VI), which exhibit antimicrobial activities .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It exhibits high antibacterial activity against Gram-positive bacteria (Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli), as well as antifungal activity against Candida albicans . The compound influences cell function by interacting with cellular components, leading to changes in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through binding interactions and enzyme inhibition or activation. The compound forms coordination complexes with transition metals, which can inhibit or activate specific enzymes . These interactions result in changes in gene expression and cellular function, contributing to its antimicrobial properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under certain conditions, but it may degrade over time, affecting its long-term efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antimicrobial activity without significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to cellular components and disruption of normal cellular functions . Threshold effects and dose-response relationships need to be carefully studied to determine the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound undergoes metabolic transformations, leading to the formation of active metabolites that contribute to its biological activity . These metabolic pathways can affect the overall efficacy and safety of the compound in therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the localization and accumulation of the compound, affecting its bioavailability and therapeutic potential . Understanding the transport and distribution mechanisms is crucial for optimizing the delivery and efficacy of this compound in clinical settings .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with cellular components and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Chloro-4-hydrazinoquinoline can be synthesized through the reaction of hydrazine monohydrate with 4,7-dichloroquinoline in absolute ethanol. The reaction mixture is refluxed until completion, followed by cooling in an ice bath to induce crystallization . The reaction conditions are as follows:

    Reactants: Hydrazine monohydrate and 4,7-dichloroquinoline

    Solvent: Absolute ethanol

    Temperature: Reflux conditions

    Isolation: Crystallization in an ice bath

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-4-hydrazinoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reagents: Aldehydes, ketones, and other carbonyl compounds

    Conditions: Typically carried out in ethanol or other suitable solvents under reflux conditions

Major Products:

Comparison with Similar Compounds

  • 6-Fluoro-4-hydrazino-2-methylquinoline
  • 2-Hydrazinopyridine
  • 2-Hydrazinobenzothiazole

Uniqueness: 7-Chloro-4-hydrazinoquinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential antimicrobial and antitumor activities make it a valuable compound in scientific research .

Properties

IUPAC Name

(7-chloroquinolin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c10-6-1-2-7-8(13-11)3-4-12-9(7)5-6/h1-5H,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJRTPKEHPDDPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1Cl)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80178539
Record name Quinoline, 7-chloro-4-hydrazino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80178539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23834-14-2
Record name 7-Chloro-4-hydrazinylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23834-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline, 7-chloro-4-hydrazino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023834142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 23834-14-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10802
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinoline, 7-chloro-4-hydrazino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80178539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Chloro-4-hydrazinoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-4-hydrazinoquinoline
Reactant of Route 2
Reactant of Route 2
7-Chloro-4-hydrazinoquinoline
Reactant of Route 3
7-Chloro-4-hydrazinoquinoline
Reactant of Route 4
7-Chloro-4-hydrazinoquinoline
Reactant of Route 5
7-Chloro-4-hydrazinoquinoline
Reactant of Route 6
Reactant of Route 6
7-Chloro-4-hydrazinoquinoline
Customer
Q & A

Q1: What makes 7-Chloro-4-hydrazinoquinoline a valuable building block in organic synthesis?

A1: this compound features both a hydrazine moiety and a halogenated aromatic ring, providing multiple reactive sites for chemical transformations. This versatility enables its use in synthesizing various heterocycles, including pyrazoles [], pyrazolo[4,3-c]quinolines [], and a diverse range of fused heterocyclic systems incorporating benzofuran, benzodiazepine, pyridotriazepine, benzoxazepine, and benzothiazepine units [].

Q2: Could you elaborate on the antimalarial potential of this compound derivatives?

A2: Researchers have explored the antimalarial activity of novel quinolinylhydrazones synthesized from this compound. Notably, compound 11a, a quinolinylhydrazone containing a Schiff base, displayed potent in vitro activity against both chloroquine-sensitive (T96) and chloroquine-resistant (K1) strains of Plasmodium falciparum []. This finding highlights the potential of this compound derivatives as a source of new antimalarial agents.

Q3: Are there any studies exploring the use of computational chemistry in understanding this compound derivatives?

A3: Yes, researchers have employed computational methods, including density functional theory (DFT) calculations, to investigate the molecular properties and potential antiviral activities of tryptamine derivatives, comparing them to this compound []. These studies involved analyzing frontier molecular orbitals, molecular electrostatic potential maps, and performing molecular docking simulations. The results offer insights into the structure-activity relationships and potential applications of these compounds in treating viral diseases like COVID-19.

Q4: Can you provide details on the synthetic routes used to produce this compound derivatives?

A4: Several synthetic strategies have been reported. For instance, pyrazolo[4,3-c]quinoline derivatives were efficiently synthesized using an electrochemical approach []. This method, conducted under mild conditions in an undivided cell, provides a straightforward route to linear hydrazones followed by their cyclization to the desired products. Additionally, condensation reactions with various aldehydes and ketones are commonly employed to generate a diverse library of Schiff base derivatives [, ].

Q5: Have any studies investigated the stability and formulation of this compound and its derivatives?

A5: While the provided research abstracts don't delve into the specifics of stability and formulation, these aspects are crucial for developing any pharmaceutical compound. Future studies could explore the stability of this compound derivatives under various storage conditions (temperature, humidity, light) and in different formulations (solid dispersions, nanoparticles) to optimize their shelf-life and delivery.

Q6: What analytical techniques are commonly employed to characterize and quantify this compound derivatives?

A6: Researchers utilize a combination of techniques, including UV/Vis spectrophotometry, 1H-NMR, and FTIR spectroscopy, to confirm the structure and purity of synthesized this compound derivatives []. Additionally, methods like high-performance liquid chromatography (HPLC) could be employed for quantitative analysis, allowing researchers to assess reaction yields, purity, and potentially study the pharmacokinetic properties of these compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.